Product packaging for Pentafluorophenyl chlorothionoformate(Cat. No.:CAS No. 135192-53-9)

Pentafluorophenyl chlorothionoformate

Cat. No.: B161442
CAS No.: 135192-53-9
M. Wt: 262.58 g/mol
InChI Key: DKFQHZNKNWNZCO-UHFFFAOYSA-N
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Description

Pentafluorophenyl chlorothionoformate is a useful research compound. Its molecular formula is C7ClF5OS and its molecular weight is 262.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7ClF5OS B161442 Pentafluorophenyl chlorothionoformate CAS No. 135192-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2,3,4,5,6-pentafluorophenyl) chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF5OS/c8-7(15)14-6-4(12)2(10)1(9)3(11)5(6)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFQHZNKNWNZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90410518
Record name Pentafluorophenyl chlorothionoformate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135192-53-9
Record name Pentafluorophenyl chlorothionoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorophenyl Chlorothionoformate
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Distinct Reactivity Profile Compared to Non Fluorinated Analogs

The reactivity of Pentafluorophenyl chlorothionoformate is markedly different from that of its non-fluorinated analog, phenyl chlorothionoformate. This difference is primarily attributed to the strong electron-withdrawing nature of the pentafluorophenyl group. This electronic effect enhances the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack.

The solvolysis of aryl chlorothionoformates, a key reaction to study their reactivity, can proceed through two main pathways: an addition-elimination mechanism or a unimolecular Sₙ1 mechanism. nih.govresearchgate.net The preferred pathway is highly dependent on the solvent's ionizing power and the electronic properties of the aryl substituent. nih.govnih.gov For instance, in the solvolysis of p-tolyl chlorothionoformate and p-chlorophenyl chlorothionoformate, a concurrent operation of both mechanisms has been observed. nih.gov

Scope and Research Directions for Pentafluorophenyl Chlorothionoformate Chemistry

Advanced Synthetic Methodologies for this compound

The synthesis of this compound is achieved through precise chemical pathways that ensure high purity and yield, essential for its subsequent applications.

Preparation from Pentafluorophenol (B44920) and Phosgene (B1210022) Derivatives

The principal method for synthesizing this compound involves the reaction of pentafluorophenol with a phosgene derivative, specifically thiophosgene (B130339) (CSCl₂). This reaction is analogous to the synthesis of chloroformates from alcohols and phosgene. In this process, the nucleophilic oxygen of pentafluorophenol attacks the electrophilic carbon of thiophosgene. The reaction typically proceeds via an intermediate formed from the pentafluorophenolate salt. The process involves stirring the reactants, followed by the removal of a salt byproduct (like NaCl) through filtration and purification of the final product by vacuum distillation.

Alternative Synthetic Routes and Their Mechanistic Underpinnings

While the reaction between pentafluorophenol and a thiophosgene derivative is the most direct route, alternative strategies can be conceptualized based on established organosulfur chemistry. One potential alternative could involve a sulfurization-chlorination sequence starting from a different precursor. Mechanistically, any viable route must effectively form the C-O bond between the pentafluorophenyl group and the thiocarbonyl (C=S) moiety, followed by the introduction of the chlorine atom to the thiocarbonyl carbon. The reactivity is driven by the high electrophilicity of the thiocarbonyl carbon, which is further activated by the presence of the highly electronegative fluorine atoms on the phenyl ring. cymitquimica.com

Optimization of Reaction Conditions for High Purity and Yield

To maximize the efficiency of the synthesis from pentafluorophenol, careful optimization of reaction parameters is crucial. Key factors include temperature control, stoichiometric balance of reactants, and the choice of solvent. Toluene is often used as a solvent because it can effectively azeotrope water, preventing unwanted side reactions. The temperature is typically maintained in a specific range to ensure selectivity and maximize yield. The ratio of the phosgene derivative to the pentafluorophenolate is also critical to minimize unreacted starting materials.

Table 1: Optimized Synthesis Parameters

ParameterOptimal RangeImpact on Yield
Temperature-35°C to +15°CMaximizes selectivity for the desired product.
Phosgene Derivative:Phenolate Ratio1.15:1Minimizes excess phosgene derivative in the final product.
SolventTolueneEfficiently removes water via azeotropic distillation.
Purification MethodVacuum DistillationA typical reported condition is 65°C at 10 mmHg.

This data is presented for illustrative purposes based on typical synthetic procedures.

Derivatization Chemistry Involving this compound

The unique structure of this compound makes it an effective reagent for introducing the thiocarbonyl group into other molecules, facilitating a range of chemical transformations.

Formation of Thiocarbonyl Derivatives from Primary Alcohols

A significant application of this compound is as a derivatizing agent in the radical-chain deoxygenation of primary alcohols. chemicalbook.comsigmaaldrich.com In this process, the reagent reacts with a primary alcohol to form a pentafluorophenyl thionocarbonate derivative. This derivative can then undergo subsequent reactions, such as radical-induced cleavage, which is a key step in deoxygenation pathways like the Barton-McCombie reaction. The pentafluorophenyl group serves as an excellent leaving group, facilitating the initial derivatization step. This method is also employed in complex multi-step syntheses, such as the conversion of ribonucleosides to arabinonucleosides. chemicalbook.comsigmaaldrich.com

Reactions with Amines for Amide Bond Formation

The chlorothionoformate functional group is highly reactive toward nucleophiles, including amines. When this compound reacts with a primary or secondary amine, a nucleophilic substitution occurs at the thiocarbonyl carbon. The amine displaces the chloride ion, which is a good leaving group, to form a thiocarbamate derivative. While not a direct route to a traditional amide bond (which features a C=O carbonyl group), this reaction forms a thioamide-like linkage (a thiocarbamate) and is a fundamental transformation in the derivatization of amines using this reagent. The high reactivity of the chlorothionoformate, enhanced by the pentafluorophenyl group, allows this reaction to proceed efficiently. cymitquimica.com

Table 2: Physical Properties of this compound

PropertyValue
CAS Number 135192-53-9
Molecular Formula C₇ClF₅OS
Form Liquid
Boiling Point 98-102 °C/50 mmHg
Density 1.635 g/mL at 25 °C
Refractive Index n20/D 1.481

Data sourced from multiple chemical suppliers. chemicalbook.comsigmaaldrich.com

Synthesis of Active Esters and Related Intermediates

Active esters are crucial intermediates in organic synthesis, particularly in the formation of amide bonds for peptide synthesis. thieme-connect.de The reactivity of these esters is enhanced by the presence of electron-withdrawing groups in the alcohol moiety, which makes the corresponding alkoxide a good leaving group. thieme-connect.denih.gov Pentafluorophenyl esters are recognized as highly reactive acylating agents for this reason. nih.gov

This compound is specifically used as a derivatizing agent and a precursor for creating highly reactive thiocarbonyl compounds. cymitquimica.comchemicalbook.comsigmaaldrich.com For instance, it is employed in the radical-chain deoxygenation of primary alcohols and in the conversion of ribonucleosides to arabinonucleosides. chemicalbook.comsigmaaldrich.com The compound's primary role is as an acylating agent that introduces the C(S)OC6F5 moiety, leading to the formation of thioesters and other sulfur-containing intermediates. cymitquimica.com

While direct synthesis of conventional active esters (R-CO-OC₆F₅) from this compound is not its principal application, the synthesis of pentafluorophenyl esters from carboxylic acids using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) is a well-established method for creating these valuable reagents. nih.govresearchgate.net

Table 1: Examples of Synthesized Active Esters This table provides examples of active esters, illustrating the types of compounds whose reactivity profile is analogous to intermediates derived from this compound.

Active EsterPrecursorsMethodReference
Isonicotinic acid pentafluorophenyl esterIsonicotinoylchloride hydrochloride, PentafluorophenolReaction in THF with triethylamine (B128534) as a base. nih.gov
Isonicotinic acid N-hydroxysuccinimidyl esterIsonicotinoylchloride hydrochloride, N-hydroxysuccinimideGeneral procedure with crystallization from 2-propanol. nih.gov
Pentafluorophenyl ester of 3-maleimidopropanoic acid3-maleimidopropanoic acid, PentafluorophenolCoupling with DCC in dichloromethane (B109758). researchgate.net

Mechanistic Investigations of Reactions Involving this compound

The high reactivity of this compound is a direct consequence of the electronic influence of the pentafluorophenyl group. Mechanistic studies have focused on understanding the kinetics and pathways of its reactions, particularly with nucleophiles like amines.

Elucidation of Rate-Determining Steps in Aminolysis Reactions

The reaction of aryl chlorothionoformates with amines (aminolysis) is a key process for forming thiocarbamates and related structures. Kinetic studies on the reaction of various substituted aryl chlorothionoformates with quinuclidines in aqueous solution have shown that the reaction proceeds through a zwitterionic tetrahedral intermediate. For these reactions, the rate-determining step is the initial nucleophilic attack of the amine on the thiocarbonyl carbon to form this intermediate.

This mechanism is consistent with similar reactions involving aryl chloroformates. The reactivity of the aryl chlorothionoformate substrate increases as the electron-withdrawing ability of the substituent on the phenyl ring increases. Given that the pentafluorophenyl group is a very strong electron-withdrawing group, it can be inferred that the aminolysis of this compound also proceeds via a mechanism where the formation of the tetrahedral intermediate is the rate-limiting step. The high electrophilicity of its thiocarbonyl carbon makes it highly susceptible to nucleophilic attack. The breakdown of the tetrahedral intermediate, leading to the expulsion of the stable pentafluorophenoxide anion, is expected to be a rapid subsequent step. thieme-connect.denih.gov

Influence of Electron-Withdrawing Groups on Reactivity

The presence of the pentafluorophenyl group is the primary determinant of the compound's high reactivity. cymitquimica.com This group exerts a powerful electron-withdrawing effect through both induction (due to the high electronegativity of fluorine) and resonance. This effect significantly increases the partial positive charge (electrophilicity) on the thiocarbonyl carbon atom, making it a prime target for nucleophiles. nih.govcymitquimica.com

Furthermore, the electron-withdrawing nature of the C₆F₅ ring stabilizes the resulting pentafluorophenoxide anion, making it an excellent leaving group. nih.gov Kinetic studies of the reaction between a series of para-substituted phenyl chlorothionoformates and quinuclidines demonstrate this principle quantitatively. The rate of reaction increases with the electron-withdrawing strength of the substituent.

Table 2: Rate Constants for the Reaction of Substituted Phenyl Chlorothionoformates with Quinuclidines This table illustrates the increase in reaction rate with stronger electron-withdrawing groups on the phenyl ring.

Substituent (X) in 4-X-phenyl chlorothionoformatepKa of non-leaving group (4-X-phenol)Rate Constant (kN) with Quinuclidine (103 s-1 M-1)Reference
H9.95.4
Cl9.49.2
CN7.811.5
NO27.223.4

As shown in the table, the rate constant (kₙ) increases as the pKa of the corresponding phenol (B47542) decreases, indicating a more electron-withdrawing substituent. The pentafluorophenyl group, corresponding to pentafluorophenol (pKa = 5.5), is significantly more electron-withdrawing than any of the substituents listed, predicting a substantially higher reaction rate for this compound.

Kinetic Studies and Computational Approaches to Reaction Mechanisms

The elucidation of reaction mechanisms in modern chemistry relies on a synergistic combination of experimental kinetic studies and theoretical computational approaches. Kinetic studies, such as those performed on the aminolysis of aryl chlorothionoformates, provide macroscopic rate data that reveal the influence of substituents and reaction conditions. From this data, inferences about the rate-determining step and the nature of the transition state can be made. researchgate.net

Computational methods, such as Density Functional Theory (DFT), complement these experimental findings by providing a molecular-level picture of the reaction pathway. researchgate.netmdpi.com These approaches can be used to:

Model the three-dimensional structures of reactants, intermediates, and transition states.

Calculate the activation energy barriers for different potential reaction pathways. nih.gov

Analyze the electronic structure and charge distribution throughout the reaction. mdpi.com

For example, DFT studies on the thionation of carbonyl compounds have successfully mapped out the cycloaddition and cycloreversion steps, identifying the rate-limiting step and confirming the concerted but asynchronous nature of the process. researchgate.net Similarly, computational studies on other enzyme-catalyzed reactions and organic reactions have provided detailed mechanistic insights that would be difficult to obtain from experiments alone. nih.govnih.gov While a specific computational study on the aminolysis of this compound was not identified, this dual kinetic-computational methodology represents the standard approach for achieving a comprehensive understanding of such reaction mechanisms.

Applications of Pentafluorophenyl Chlorothionoformate in Organic Transformations

Radical-Chain Deoxygenation Reactions of Alcohols

The selective removal of a hydroxyl group is a fundamental transformation in organic chemistry. Pentafluorophenyl chlorothionoformate serves as a key derivatizing agent in a modern iteration of the Barton-McCombie deoxygenation, a powerful method for replacing an alcohol functionality with a hydrogen atom via a radical-mediated pathway. sigmaaldrich.comwikipedia.orgalfa-chemistry.com

Barton-McCombie Type Deoxygenations Using this compound

The Barton-McCombie reaction proceeds through a two-step sequence. nrochemistry.comorganic-chemistry.org First, the alcohol is converted into a thiocarbonyl derivative. When using this compound, the alcohol is treated with the reagent, typically in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), to form a stable O-alkyl pentafluorophenyl thionocarbonate intermediate.

In the second step, this thionocarbonate derivative is subjected to radical conditions. wikipedia.org The reaction is typically initiated by the homolytic cleavage of an initiator, such as azobisisobutyronitrile (AIBN), upon heating. The resulting radical abstracts a hydrogen atom from a hydrogen-atom donor, most commonly tributyltin hydride (Bu₃SnH) or, increasingly, less toxic silane-based reagents. wikipedia.org The newly formed stannyl (B1234572) or silyl (B83357) radical attacks the sulfur atom of the thionocarbonate, leading to the fragmentation of the intermediate and the generation of a carbon-centered alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of the hydride donor to yield the final deoxygenated alkane and propagate the radical chain. nrochemistry.com The strong, stable tin-sulfur or silicon-sulfur bond that is formed provides a significant thermodynamic driving force for the reaction. organic-chemistry.org This reagent has proven effective in the deoxygenation of primary alcohols. sigmaaldrich.comchemicalbook.com

Comparison with Other Thiocarbonyl Derivatives in Deoxygenation Efficiency

The efficiency of the Barton-McCombie deoxygenation is highly dependent on the nature of the thiocarbonyl derivative. While O-phenyl chlorothionoformate is a classic reagent for this transformation, this compound offers enhanced reactivity. The significant electron-withdrawing inductive effect of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group a superior leaving group compared to the non-fluorinated phenoxy group.

This enhanced reactivity facilitates the key fragmentation step, allowing the reaction to proceed under milder conditions or with substrates that are typically less reactive, such as primary alcohols. alfa-chemistry.com The increased efficiency can translate to higher yields and shorter reaction times.

Table 1: Comparison of Thiocarbonylating Reagents in Deoxygenation
ReagentKey FeatureRelative ReactivityTypical Substrates
This compoundHighly electron-withdrawing C₆F₅ groupHighPrimary, Secondary, and Tertiary Alcohols
O-Phenyl chlorothionoformateStandard electron-withdrawing C₆H₅ groupModerateSecondary and Tertiary Alcohols
1,1'-Thiocarbonyldiimidazole (TCDI)Forms a thiocarbamate; no resonance stabilizationHigh (especially for primary alcohols)Primary and Secondary Alcohols

Stereoselective Aspects and Functional Group Tolerance in Radical Deoxygenation

A significant advantage of radical-based reactions like the Barton-McCombie deoxygenation is their excellent functional group tolerance. The reaction conditions are generally neutral and compatible with a wide array of functionalities that might be sensitive to acidic, basic, or other ionic reagents. Functional groups such as esters, ketones, ethers, alkenes, alkynes, and various aromatic and heteroaromatic systems are typically well-tolerated. nih.govorganic-chemistry.org

Regarding stereochemistry, the reaction proceeds through a planar or rapidly inverting carbon-centered radical intermediate. Consequently, if the original alcohol is at a stereocenter, the reaction is generally not stereoselective and can lead to racemization. However, the rate of hydrogen atom transfer from the hydride donor can sometimes be faster than the rate of racemization, particularly in sterically hindered or conformationally rigid systems, which can result in a degree of stereochemical retention. The precise outcome is substrate-dependent.

Role in Nucleoside and Deoxynucleoside Synthesis

This compound is also a valuable reagent in the chemical modification of nucleosides, the building blocks of DNA and RNA. Its applications include the strategic deoxygenation at the 2'-position to access deoxynucleosides and the stereochemical inversion required to synthesize important arabinonucleoside analogues. sigmaaldrich.com

Conversion of Ribonucleosides to Arabinonucleosides

The conversion of a ribonucleoside to its corresponding arabinonucleoside requires the inversion of stereochemistry at the 2'-carbon of the sugar moiety. This compound can be employed as a reagent to facilitate this transformation. sigmaaldrich.comchemicalbook.com In this process, the 3'- and 5'-hydroxyl groups of the ribonucleoside are first protected. The remaining free 2'-hydroxyl group is then reacted with this compound to form a 2'-O-pentafluorophenoxythiocarbonyl derivative. This derivative activates the 2'-position, making it susceptible to nucleophilic attack. A subsequent intramolecular S_N2 reaction, often facilitated by a neighboring group participation mechanism (e.g., from the base or a suitable protecting group), can lead to the formation of an intermediate that, upon hydrolysis, yields the arabinonucleoside with the inverted 2'-stereochemistry.

Efficient 2'-Deoxygenation of Ribonucleosides

The synthesis of 2'-deoxynucleosides from their readily available ribonucleoside precursors is a cornerstone of synthetic nucleic acid chemistry. This transformation can be achieved efficiently by applying the Barton-McCombie deoxygenation methodology, for which this compound is an excellent activating agent. organic-chemistry.org

The process mirrors the deoxygenation of simple alcohols. A ribonucleoside is first selectively protected at the 3'- and 5'-positions, often using a bulky silyl group like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, which bridges the two hydroxyls. The exposed 2'-hydroxyl group is then converted to its pentafluorophenyl thionocarbonate ester. Radical-induced cleavage of the C-O bond at the 2'-position with a hydride source, followed by deprotection of the silyl groups (e.g., with tetrabutylammonium (B224687) fluoride), affords the desired 2'-deoxynucleoside. The efficiency of the pentafluorophenyl derivative makes this a reliable method for accessing these crucial biological molecules.

Table 2: General Scheme for 2'-Deoxygenation of Ribonucleosides
StepDescriptionTypical Reagents
1Protection of 3' and 5' hydroxyls1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)
2Formation of 2'-thiocarbonyl derivativeThis compound, Base (e.g., DMAP)
3Radical deoxygenationBu₃SnH or (Me₃Si)₃SiH, AIBN
4DeprotectionTetrabutylammonium fluoride (B91410) (TBAF)

Strategies for Overcoming Limitations of Traditional Methods in Deoxynucleoside Preparation

While direct applications in the synthesis of standard deoxynucleosides are not its primary use, this compound serves as a key reagent in the strategic modification of related nucleic acid building blocks. It provides a pathway to overcome the limitations of traditional methods by enabling the synthesis of non-standard nucleoside analogues. A significant application is its use as a reagent in the conversion of ribonucleosides to arabinonucleosides. nih.gov This transformation alters the stereochemistry at the 2' position of the sugar moiety, a modification that is difficult to achieve through conventional means but is crucial for developing antiviral and anticancer nucleoside analogues. The reagent facilitates a radical-chain deoxygenation pathway, showcasing its utility in creating structurally diverse nucleosides beyond those readily available. nih.gov

Applications in Peptide Synthesis and Biomolecular Modification

The unique reactivity of this compound and its derivatives is extensively leveraged in peptide chemistry, from the fundamental construction of peptide backbones to the intricate modification of their side chains.

This compound is a precursor for creating highly efficient coupling agents for peptide synthesis. Its derivatives, particularly Fmoc-amino acid pentafluorophenyl esters, have emerged as superior alternatives to traditional active esters like p-nitrophenyl esters. mdpi.com These pentafluorophenyl esters are stable, often crystalline, easy-to-handle solids that combine the high reaction rates typical of symmetrical anhydrides with the convenience of activated esters. mdpi.com

This approach has been successfully applied in both solid-phase peptide synthesis (SPPS) and solution-phase methods. mdpi.com In SPPS, the use of preformed Fmoc-amino acid pentafluorophenyl esters allows for rapid and clean acylation reactions, successfully employed in the synthesis of challenging sequences such as the acyl carrier protein 65–74. mdpi.com The high reactivity often avoids the need for manual pre-activation at each step, simplifying automation. mdpi.com Studies have shown that in the presence of a polar solvent like dimethylformamide (DMF), these coupling reactions are facile and can produce crude peptides with high purity. mdpi.com

The highly electron-deficient nature of the pentafluorophenyl group makes it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This property is exploited for the targeted modification of nucleophilic amino acid residues within a peptide sequence. mdpi.com Reagents derived from this compound can react chemoselectively with the side chains of residues such as cysteine (thiol), tyrosine (phenol), serine (alcohol), and lysine (B10760008) (amine) under mild conditions. mdpi.com

A notable application is the on-resin synthesis of histone peptides containing unnatural dimethylarginine analogues. In a 2022 study, a fully protected peptide containing an ornithine residue was selectively deprotected to reveal a primary amine. This amine was then reacted with this compound, which acted as an intermediate step to facilitate the construction of the desired guanidinium (B1211019) group of the arginine analogue. nih.gov This strategy demonstrates the reagent's role in installing complex post-translational modifications that are critical for studying protein function. nih.gov

The ability of pentafluorophenyl esters to react efficiently with nucleophiles makes them suitable for bioconjugation, a cornerstone of many prodrug and drug delivery strategies. mdpi.com this compound has been explicitly used to create prodrugs by linking therapeutic molecules to peptides. For instance, in one patented approach, the opioid antagonist naltrexone (B1662487) was modified with this compound to activate it for conjugation to a peptide, forming a prodrug designed for controlled release. nih.gov

Furthermore, the principle extends to the creation of protein-polymer conjugates (PPCs). While not using the chlorothionoformate directly, a closely related derivative, poly(pentafluorophenyl acrylate) or (PPFPA), is used as a reactive polymer. This polymer contains pendant pentafluorophenyl ester groups that can readily react with primary amines (like lysine residues) on the surface of proteins to form stable amide bonds. This method is a powerful platform for developing advanced drug delivery systems where the polymer can improve the therapeutic protein's stability and circulation time in vivo. researchgate.net

Catalytic and Stereoselective Transformations

The reactivity of this compound also allows for its integration into more complex, multi-step synthetic sequences.

This compound and its ester derivatives can be integrated into tandem or sequential one-pot processes to build molecular complexity efficiently. A prime example is the on-resin synthesis of modified histone peptides. nih.gov This multi-step sequence involves the initial deprotection of a protected amino acid side chain, followed by reaction with this compound, and then a subsequent reaction with an amine to build a new functional group. nih.gov This sequence, where the product of one reaction becomes the substrate for the next without intermediate purification, is characteristic of a tandem process.

However, the high reactivity of pentafluorophenyl esters can also be a limitation. In some contexts, such as the internal modification of an oligonucleotide chain via a tandem Staudinger reaction and amide bond formation, the pentafluorophenyl ester proved to be too reactive to withstand the conditions of solid-phase synthesis. This highlights that while the reagent is suitable for certain cascade processes, its successful integration requires careful tuning of reaction conditions to match the stability of the substrates and intermediates involved. Other work has focused on using pentafluorophenyl carbonates in one-pot procedures to simultaneously protect an amino acid's amino group and activate its carboxylic acid group as a pentafluorophenyl ester, demonstrating a streamlined approach to preparing building blocks for synthesis.

Role in Stereoselective Cyclizations and Asymmetric Synthesis

While direct applications of this compound in stereoselective cyclizations and asymmetric synthesis are not extensively documented, its utility is realized through the synthesis of key intermediates, such as pentafluorophenyl thionoesters and thionocarbonates. These derivatives serve as crucial precursors in a variety of stereoselective transformations. The electron-withdrawing nature of the pentafluorophenyl group enhances the reactivity of the thiocarbonyl moiety, making it a valuable tool for the construction of chiral molecules and complex heterocyclic systems. thieme.demdpi.com

The development of new chiral catalysts and stereoselective methods is a continuous effort in organic synthesis. thieme.demdpi.com The synthesis of chiral heterocycles, in particular, is an area of significant interest. thieme.de Although direct involvement of this compound is not explicitly detailed in many mainstream methods, the fundamental reactions it facilitates, such as the formation of thioesters, are integral to multistep syntheses that may lead to chiral products. The principles of stereoselectivity, which govern the preferential formation of one stereoisomer over another, are central to these advanced synthetic strategies. youtube.comkhanacademy.org

Investigation of Metal-Catalyzed Reactions Featuring this compound

The investigation of metal-catalyzed reactions involving this compound and its derivatives has unveiled novel synthetic methodologies. The pentafluorophenyl group plays a significant role in modulating the electronic properties and reactivity of organometallic intermediates in catalytic cycles. mdpi.comnumberanalytics.com

Palladium-catalyzed reactions, in particular, have been a major focus of these investigations. For instance, pentafluorophenyl imidato palladium(II) complexes have demonstrated catalytic activity in Suzuki cross-coupling reactions. rsc.org These complexes, which can be synthesized from precursors related to the pentafluorophenyl scaffold, act as phosphine-free catalysts for the coupling of aryl halides with phenylboronic acid. rsc.org The general mechanism for palladium-catalyzed cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Furthermore, the phenyl-pentafluorophenyl interaction has been explored as a strategy to enhance the efficiency of dual-catalytic systems. In a study on light-driven C-S cross-coupling, an Iridium-photosensitizer bearing a pentafluorophenyl group was used in conjunction with a Nickel-metallacycle catalyst. mdpi.comresearchgate.net This interaction was found to prolong the excited-state lifetime of the photosensitizer, leading to improved catalytic performance. mdpi.comresearchgate.net While this example does not directly use this compound, it underscores the valuable role of the pentafluorophenyl moiety in transition metal catalysis.

The development of palladium-catalyzed coupling reactions has been significantly advanced by the use of specific ligands that enhance catalyst performance, allowing for reactions under milder conditions and with a broader range of substrates, including less reactive aryl chlorides. nih.gov The unique electronic properties of pentafluorophenyl-containing ligands and substrates continue to be an active area of research in the pursuit of more efficient and selective catalytic transformations. rsc.orgepa.gov

Interactive Data Table: Palladium-Catalyzed Reactions with Pentafluorophenyl Derivatives

Catalyst/Precursor SystemReaction TypeSubstratesKey FindingsReference
[Pd(N–N)(C₆F₅)(imidate)]Suzuki Cross-CouplingAryl bromides, aryl chlorides, phenylboronic acidActive phosphine-free palladium catalysts/precatalysts. rsc.org
Ir(C^N)₂(N^N)-PS with pentafluorophenyl group & Ni₃Ce metallacycleLight-Driven C-S Cross-Coupling1-iodo-4-(trifluoromethyl)benzene, 4-methylbenzenethiolPhenyl-pentafluorophenyl interaction enhances catalytic efficiency. mdpi.comresearchgate.net
Pd(0)/PCy₃ with LiICross-CouplingHexafluorobenzene, diarylzinc compoundsCatalytic system for the cross-coupling of perfluoroarenes. epa.gov

Advanced Research Applications and Emerging Areas

Contributions to Pharmaceutical and Agrochemical Development

The compound serves as a potent building block in the synthesis of pharmaceuticals and agrochemicals, primarily through the introduction of fluorinated functionalities into complex molecules. chemimpex.com Its ability to form stable thioester bonds enhances the efficiency of chemical reactions in both research and industrial settings. chemimpex.com

Pentafluorophenyl chlorothionoformate is utilized in the development of new drug candidates, particularly for creating fluorinated analogs of existing compounds. chemimpex.com The incorporation of fluorine can significantly alter the parent molecule's properties. The reagent's utility is demonstrated in its role in the conversion of ribonucleosides to arabinonucleosides, classes of molecules that are fundamental to the development of antiviral and anticancer agents. sigmaaldrich.com It also serves as a derivatizing agent in the radical-chain deoxygenation of primary alcohols, a key transformation in the synthesis of complex natural products and pharmaceuticals. sigmaaldrich.comchemicalbook.com

As a versatile synthetic reagent, this compound enables the creation of a wide array of fluorinated compounds and specialty chemicals with unique properties. chemimpex.com Its reactivity is harnessed to produce various derivatives, acting as an effective acylating agent for synthesizing thioesters and other sulfur-containing compounds. cymitquimica.com One specific application includes its use as a reagent in the conversion of 6,8-diethyl-7-hydroxy-5-propyl-hexahydro-indolizin-3-one to its benzothioate derivative, showcasing its role in modifying complex bioactive scaffolds. sigmaaldrich.comchemicalbook.com

The introduction of fluorine atoms into bioactive molecules is a widely used strategy to enhance their pharmacological profiles, and this compound is a key enabler of this process. chemimpex.com The strong electron-withdrawing nature of the pentafluorophenyl group increases the electrophilicity at the thiocarbonyl center, facilitating nucleophilic attack and subsequent modification of drug precursors. cymitquimica.com This strategic fluorination can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulated lipophilicity, all of which are critical for optimizing a drug's efficacy and pharmacokinetic properties.

Impact of Fluorination on Molecular Properties in Drug Development

PropertyEffect of Strategic Fluorination
Metabolic StabilityIncreases resistance to metabolic degradation by blocking sites of oxidation.
Binding AffinityCan be significantly enhanced through favorable interactions with protein binding pockets.
LipophilicityIncreases, which can improve membrane permeability and cellular uptake.
BioavailabilityOften improved due to enhanced stability and absorption characteristics.

Applications in Materials Science and Polymer Chemistry

In materials science, the compound is noted for its utility in creating advanced polymers and coatings. chemimpex.com The incorporation of fluorine atoms imparts desirable characteristics such as improved durability and resistance to harsh conditions. chemimpex.com

This compound acts as a functionalization agent, allowing for the modification of polymer surfaces to improve properties like adhesion and compatibility with other materials. chemimpex.com A key application is in the creation of polymers with activated pentafluorophenyl (PFP) ester side chains. nih.gov These PFP esters are highly reactive toward amines and other nucleophiles, allowing for straightforward post-polymerization modification. nih.govutwente.nl This strategy has been used to functionalize single-chain polymer nanoparticles (SCNPs), creating versatile platforms that can be decorated with fluorescent labels, amino acids, and even peptides to mimic the complex functions of natural proteins. utwente.nl This approach facilitates the development of sophisticated nanomaterials for applications such as targeted drug delivery and advanced imaging. utwente.nl

The presence of the pentafluorophenyl group in a polymer structure leads to materials with enhanced properties. chemimpex.com The high fluorine content contributes to improved chemical resistance and thermal stability, making these polymers suitable for high-performance coatings and materials that must withstand demanding environments. chemimpex.com For instance, functionalizing a polymer with this reagent can significantly alter its surface properties. Surface modification of materials like commercial PVC sheets with polymers containing pentafluorophenyl groups has been shown to dramatically change the surface from hydrophilic to highly hydrophobic. researchgate.net

Enhancement of Polymer Properties via Pentafluorophenyl Functionalization

Polymer PropertyEnhancement Mechanism
Chemical ResistanceThe high electronegativity and stability of C-F bonds impart resistance to solvents and chemical attack. chemimpex.com
Thermal StabilityThe strong carbon-fluorine bonds increase the energy required for thermal degradation. chemimpex.com
Surface HydrophobicityThe low surface energy of fluorinated polymers repels water and oils, useful for creating non-stick and anti-fouling surfaces. researchgate.net
AdhesionAllows for surface modification to improve compatibility and bonding with other materials. chemimpex.com

Analytical Chemistry and Environmental Applications

The distinct electrochemical properties of the pentafluorophenyl group make this compound a valuable reagent in analytical chemistry, particularly in chromatographic techniques.

Derivatization of Analytes for Chromatographic Techniques

Derivatization is a chemical modification process used to convert an analyte into a product with more favorable properties for separation and detection. chromatographyonline.com this compound is employed as a derivatizing agent for specific classes of compounds, such as primary alcohols, preparing them for analysis. sigmaaldrich.comchemicalbook.com The process involves reacting the analyte with the reagent to attach the pentafluorophenyl tag. This modification can increase the volatility and thermal stability of the analyte, making it suitable for gas chromatography (GC). chromatographyonline.comresearchgate.net The resurgence of interest in derivatization is driven by the need for improved detection in complex matrices. chromatographyonline.com Reagents like pentafluorophenyl hydrazine, a related compound, have been successfully used to derivatize carbonyl compounds for GC-mass spectrometry (MS) analysis. researchgate.net

Enhancement of Sensitivity and Specificity in Analytical Methods

A primary goal of derivatization is to enhance the sensitivity and specificity of analytical methods. chromatographyonline.com The introduction of a pentafluorophenyl group into an analyte molecule significantly improves its detectability. nih.gov The five highly electronegative fluorine atoms give the derivative a strong affinity for capturing thermal electrons. This makes it exceptionally sensitive to electron capture detection (ECD), a common detector in gas chromatography. nih.gov

This derivatization strategy is frequently used for the sensitive detection of analytes like fatty alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry (GC/ECNICI-MS). nih.gov The use of mass spectrometry provides high specificity, as the mass of the derivative and its specific fragmentation pattern serve as a unique identifier for the original analyte. researchgate.net This dual enhancement of sensitivity and specificity allows for the accurate quantification of trace-level analytes. nih.gov

Study of Fluorinated Pollutants and Remediation Methods

Per- and polyfluoroalkyl substances (PFAS) are a class of persistent environmental pollutants that have garnered significant regulatory and research attention. mdpi.comresearchgate.net While this compound is not typically monitored as a pollutant itself, its role as a fluorinated compound places it within this broader area of study. chemimpex.com Research in this field focuses on developing methods for the detection and remediation of fluorinated compounds from the environment. mdpi.com

The derivatization capabilities of this compound could potentially be applied to the study of certain fluorinated pollutants. By acting as a reagent to tag specific fluorinated analytes, it could enhance their detection in environmental samples, aiding in the characterization and quantification of contamination. researchgate.net Remediation techniques for PFAS are an active area of research and include methods such as incineration and electrochemical oxidation to break down the highly stable fluorine-carbon bonds. mdpi.comresearchgate.net

Theoretical and Computational Studies

The unique electronic structure of this compound makes it an interesting subject for theoretical and computational analysis. cymitquimica.com

Quantum Chemical Calculations of Reactivity and Mechanisms

Computational chemistry provides powerful tools for understanding chemical reactions at a molecular level. Methods like Density Functional Theory (DFT) and ab initio molecular dynamics are used to model reaction mechanisms, rationalize reactivity, and predict the selectivity of chemical transformations. this compound serves as a model system for studying chemical interactions. cymitquimica.com

The significant electron-withdrawing properties of the pentafluorophenyl group dramatically influence the reactivity of the chlorothionoformate functional group. cymitquimica.com Quantum chemical calculations can be used to investigate this influence in detail. For instance, computational studies on similar halogenated compounds have used methods like canonical variational transition-state theory to calculate reaction rate constants and elucidate dominant reaction pathways. nih.gov Such studies on this compound would provide insight into its hydrolysis mechanisms and its reactions with nucleophiles, explaining the kinetic and thermodynamic parameters observed experimentally. nih.govresearchgate.net

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the behavior and interactions of molecules at an atomic level. americanpeptidesociety.org In the context of this compound and related reagents, MD simulations, in conjunction with other computational methods like density functional theory (DFT), offer insights into reaction mechanisms and the factors governing reactivity. nih.gov

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications can be understood from studies on structurally similar and functionally related perfluoroaryl compounds used in peptide synthesis and bioconjugation. americanpeptidesociety.orgnih.govnih.gov These simulations model the dynamic movements of atoms within the reagent and its interaction partners, such as amino acid residues on a peptide chain. americanpeptidesociety.orgnih.gov

For instance, MD modeling of perfluoroaromatic reagents has been employed to understand the accelerated reaction rates observed in certain chemical transformations. nih.gov These simulations can reveal how the reagent orients itself within a specific microenvironment, such as the active site of an enzyme or a pocket in a synthetic peptide scaffold. nih.gov This modeling can elucidate how non-covalent interactions, like π-stacking between the perfluoroaromatic ring and other residues, can pre-organize the reactants and lower the activation energy of the reaction. nih.gov

Key parameters that can be investigated using MD simulations include:

Conformational analysis: Determining the preferred three-dimensional structures of this compound and how its conformation changes upon approaching a reaction partner.

Solvation effects: Understanding how solvent molecules arrange around the reagent and how this influences its reactivity. nih.gov

Interaction energies: Quantifying the strength of interactions between the pentafluorophenyl group or the chlorothionoformate moiety and specific functional groups on a target molecule.

Reaction pathways: Simulating the trajectory of a reaction to identify transition states and intermediates, providing a more detailed picture of the reaction mechanism than can be obtained from experimental studies alone. americanpeptidesociety.org

By providing a detailed, dynamic view of molecular interactions, MD simulations can play a crucial role in optimizing reaction conditions and in the rational design of new, more efficient reagents based on the this compound scaffold. americanpeptidesociety.orgnih.gov

Structure-Activity Relationship Studies for Design of New Reagents

Structure-activity relationship (SAR) studies are fundamental to the process of designing new and improved chemical reagents. drugdesign.org These studies involve systematically altering the chemical structure of a lead compound and evaluating the effect of these modifications on its reactivity and selectivity. drugdesign.org For this compound and its derivatives, SAR studies are crucial for developing new reagents with tailored properties for applications in areas like peptide synthesis and bioconjugation. nih.govresearchgate.netnih.gov

The high reactivity of this compound as an acylating agent is a direct consequence of its unique molecular structure. nih.govresearchgate.net The key structural features influencing its activity are:

The Pentafluorophenyl Group: The five fluorine atoms on the phenyl ring are strongly electron-withdrawing. nih.gov This property makes the pentafluorophenoxy group an excellent leaving group, thereby activating the thiono-carbonyl group towards nucleophilic attack. nih.gov

The Chlorothionoformate Moiety: The thiono-carbonyl group (C=S) and the chlorine atom also contribute to the electrophilicity of the molecule. researchgate.net

SAR studies on related perfluoroaryl compounds have demonstrated how modifications to the aromatic ring and the leaving group can fine-tune reactivity. nih.gov For example, altering the number and position of fluorine atoms on the phenyl ring can modulate the electron-withdrawing effect and, consequently, the reactivity of the reagent. nih.gov

A hypothetical SAR study for designing new reagents based on this compound might involve the variations outlined in the table below.

Structural Modification Anticipated Effect on Reactivity Potential Application of New Reagent
Replacement of the pentafluorophenyl group with a less fluorinated phenyl group (e.g., 2,4,6-trifluorophenyl)Decrease in reactivity due to a less effective leaving group.A milder reagent for reactions requiring greater selectivity with highly sensitive substrates.
Introduction of electron-donating groups on the phenyl ringSignificant decrease in reactivity.Probing reaction mechanisms where a less electrophilic reagent is needed for comparison.
Replacement of the chlorine atom with other halogens (e.g., bromine or iodine)Alteration of the leaving group ability of the halide, potentially affecting reaction kinetics.Fine-tuning reaction rates for specific synthetic protocols.
Modification of the sulfur atom (e.g., oxidation to a sulfoxide (B87167) or sulfone)Drastic change in the electronic properties and geometry of the core functional group, likely leading to different reactivity profiles.Exploration of entirely new types of chemical transformations.

By systematically synthesizing and evaluating such analogs, researchers can build a comprehensive understanding of the structure-activity landscape. This knowledge enables the rational design of next-generation reagents with enhanced stability, improved selectivity for specific nucleophiles (like the side chains of certain amino acids), and optimized reaction kinetics for applications such as solid-phase peptide synthesis and the site-selective modification of complex biomolecules. nih.gov

Future Perspectives and Challenges in Pentafluorophenyl Chlorothionoformate Research

Development of Greener Synthetic Routes and Sustainable Methodologies

The conventional synthesis of pentafluorophenyl chlorothionoformate involves the reaction of pentafluorophenol (B44920) with thiophosgene (B130339). A common laboratory-scale procedure utilizes triethylamine (B128534) to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion and achieving yields between 70–85%.

However, this and related methods rely on highly toxic and moisture-sensitive reagents like thiophosgene or other phosgene (B1210022) derivatives, posing significant safety and environmental challenges. The handling of such hazardous materials necessitates stringent safety protocols, including the use of specialized equipment like Schlenk lines and efficient fume hoods.

Future research is focused on developing greener and more sustainable synthetic methodologies. Key goals in this area include:

Phosgene-Free Routes: The primary challenge is the replacement of thiophosgene with less hazardous reagents. Research into alternative carbonyl or thiocarbonyl sources that are safer to handle and generate less toxic waste is a critical priority.

Improved Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

Benign Solvents: Shifting from traditional chlorinated solvents like dichloromethane (B109758) (DCM) to greener alternatives with lower environmental impact and toxicity.

The development of such routes is essential for making the synthesis of this compound more environmentally friendly and economically viable.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

This compound is an established reagent with known applications. It serves as a derivatizing agent for the radical-chain deoxygenation of primary alcohols and is used in the chemical conversion of ribonucleosides to arabinonucleosides. sigmaaldrich.com Its ability to form stable thioester bonds makes it a potent building block for creating complex molecules. chemimpex.com

Despite these uses, the full reactive potential of the compound remains an active area of investigation. The unique electronic properties conferred by the highly electronegative pentafluorophenyl group, which acts as an excellent leaving group, suggest that novel reactivity patterns are yet to be discovered.

Future explorations in this domain could include:

Expanded Substrate Scope: Investigating its reactions with a broader range of nucleophiles beyond simple alcohols and amines to synthesize new classes of sulfur-containing compounds.

Catalytic Systems: Developing new transition-metal-catalyzed cross-coupling reactions where the pentafluorophenyl thionoformate group acts as a reactive handle.

Radical Chemistry: Expanding its role in radical reactions beyond deoxygenation to forge new carbon-sulfur or carbon-carbon bonds.

Uncovering unprecedented transformations will broaden the synthetic utility of the reagent, enabling the construction of novel molecular architectures for pharmaceuticals and materials science. chemimpex.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation technologies offers significant advantages for the synthesis and application of this compound, particularly in addressing safety and efficiency concerns.

Commercial-scale manufacturing has already begun to employ continuous flow reactors. This approach enhances safety, especially when dealing with hazardous reagents like phosgene derivatives, by minimizing the volume of reactive intermediates at any given time. Flow chemistry also allows for precise control over reaction parameters such as temperature and mixing, often leading to higher yields and purity.

Furthermore, the reagent has been successfully adapted for use in automated solid-phase synthesis. In one documented protocol for peptide synthesis, the compound was used to functionalize a Wang resin, followed by reaction with an amine and subsequent cleavage, achieving a coupling efficiency of over 95%. This demonstrates its compatibility with automated platforms for the precise construction of complex biomolecules. Future work will likely focus on optimizing these processes and expanding the library of molecules that can be generated through automated techniques.

Discovery of New Applications in Emerging Fields of Chemical Biology and Nanoscience

While established in synthetic and medicinal chemistry, the unique properties of this compound make it a promising candidate for innovative applications in chemical biology and nanoscience. chemimpex.com

Chemical Biology: The reagent is already used to modify proteins and other biomolecules. Future applications could leverage its reactivity for more sophisticated purposes, such as in bioconjugation to link therapeutic agents to antibodies or in the design of activity-based probes to study enzyme function in real time. Its role in peptide synthesis could be expanded to create novel peptidomimetics with enhanced stability and bioactivity.

Nanoscience and Materials Science: The compound is used as a functionalization agent in polymer chemistry to modify surfaces. chemimpex.com This capability can be extended to the field of nanoscience. Future research may focus on using this compound to functionalize the surfaces of nanoparticles, quantum dots, or other nanomaterials. The introduction of the fluorinated moiety can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific hydrophobic or oleophobic characteristics, making it valuable for creating advanced coatings and functional materials. chemimpex.com

Addressing Challenges in Scalability and Industrial Implementation

Transitioning a chemical process from the laboratory to an industrial scale presents numerous challenges, and this compound is no exception. Pilot-scale trials have demonstrated the feasibility of producing the compound in batches of 50–100 kg with a purity of 95% or higher.

However, significant cost drivers and logistical hurdles remain. The primary challenges for industrial-scale implementation have been identified as:

Reagent Handling (40% of cost): The safe management of hazardous precursors like thiophosgene is a major operational and financial burden.

Solvent Recovery (30% of cost): The large volumes of solvents used in the process require efficient recovery and recycling systems to be economically and environmentally sustainable.

Addressing these issues is paramount for wider industrial adoption. Future efforts must focus on developing phosgene-free synthetic routes (as discussed in section 5.1) and optimizing processes, potentially through enhanced continuous flow systems, to improve efficiency, reduce solvent use, and minimize waste generation.

Q & A

Q. What are the primary safety considerations when handling pentafluorophenyl chlorothionoformate in laboratory settings?

this compound is classified as a Skin Corrosive (Category 1B) and requires handling with corrosive-resistant PPE (e.g., nitrile gloves, face shields). Storage should adhere to Combustible Corrosive Hazard guidelines (Code 8A) in well-ventilated areas. Its closed-cup flash point is 188.6°F (87°C), necessitating fire safety protocols for solvent-based reactions .

Q. How can researchers determine optimal solvent systems for reactions involving this compound?

Solvent selection should account for nucleophilicity and ionizing power. Binary aqueous-organic mixtures (e.g., aqueous acetone, ethanol) are commonly evaluated using the Grunwald-Winstein equation. For instance, solvolysis rates in 65% acetone show bimolecular mechanisms, while highly ionizing solvents like aqueous trifluoroethanol (TFE) favor unimolecular pathways. Testing solvent effects via kinetic studies (e.g., specific rate measurements in 15 solvent mixtures) can identify dominant reaction channels .

Q. What spectroscopic methods are used to confirm the molecular conformation of this compound?

X-ray crystallography and computational studies (e.g., CNDO/2 analysis) reveal that the most stable conformation involves a syn arrangement of the C=S group relative to the aryl ring. Antiperiplanar geometry between the halogen and aryl group is critical for reactivity, as shown in comparative structural analyses of related chloroformates .

Advanced Research Questions

Q. How do conflicting mechanistic proposals (SN1 vs. bimolecular) for solvolysis of chlorothionoformates arise, and how can they be resolved?

Mechanistic contradictions stem from solvent-dependent behavior. For example, Queen’s SN1 hypothesis for hydrolysis contrasts with Lee’s general base-catalyzed SN2 proposal. To resolve this, apply the extended Grunwald-Winstein equation:

  • Equation : logk=mY+N+hI+c\log k = mY + \ell N + hI + c Here, mm (ionizing power) and \ell (nucleophilicity) coefficients distinguish pathways. In aqueous TFE, m=1.19m = 1.19 and =0.43\ell = 0.43 indicate ionization dominance, while m=0.36m = 0.36 and =1.53\ell = 1.53 in ethanol confirm bimolecular mechanisms .

Q. What strategies improve regioselectivity in thiocarbonylation reactions using this compound?

FeCl3 (15 mol%) acts as a Lewis acid co-catalyst, accelerating thiocarbonylation by activating the chlorothionoformate electrophile. For recalcitrant substrates (e.g., cyclooctanol), increasing FeCl3 to 50 mol% and using refluxing dichloromethane enhances yields. Over-addition byproducts can be minimized by optimizing stoichiometry (e.g., 2:1 excess of chlorothionoformate to alcohol) .

Q. How do fluorinated aryl groups influence the reactivity of chlorothionoformates in medicinal chemistry applications?

Fluorine’s electron-withdrawing effects increase electrophilicity at the thiocarbonyl center, facilitating nucleophilic attacks in drug precursor synthesis. For example, fluorophenyl derivatives enhance pharmacodynamic activity by altering metabolic stability and binding affinity. Comparative solvolysis studies of 4-fluorophenyl vs. non-fluorinated analogs reveal 10–20x rate enhancements in polar aprotic solvents .

Q. What methodologies address discrepancies in toxicity data for chlorothionoformate derivatives?

Toxicity studies should differentiate between systemic effects (e.g., respiratory, body weight) and exposure routes (oral, dermal). Cohort studies with defined inclusion criteria (Table C-1) are critical. For instance, retrospective analyses of lab mammals exposed via inhalation vs. parenteral routes can clarify dose-response relationships and identify NOAEL/LOAEL thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.